molecular formula C16H13NO4S2 B2423794 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate CAS No. 329079-33-6

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate

Cat. No. B2423794
CAS RN: 329079-33-6
M. Wt: 347.4
InChI Key: AXVFPOKFEGCTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate (4-DNPB) is an organic compound with a wide range of applications in scientific research. 4-DNPB is a dithiolane derivative of 4-nitrobenzoic acid, containing two sulfur atoms that are linked by a double bond. This compound has been studied extensively due to its unique properties, which make it useful in a wide range of applications.

Scientific Research Applications

  • Hydrogen-Bonded Molecular Arrangements : Studies have identified unique hydrogen-bonded structures in various molecular compounds. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets linked by a combination of hydrogen bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure and is linked into chains of edge-fused rings by hydrogen bonds (Portilla et al., 2007).

  • Hydrogen-Bonded Chains and Rings in Organic Compounds : Molecules of certain organic compounds demonstrate polarized structures and are linked into chains of edge-fused rings by hydrogen bonds. This is seen in compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).

  • Supramolecular Architecture in Adducts : Crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds display extensive classical hydrogen bonds and other noncovalent interactions, demonstrating the importance of hydrogen bonding in the formation of binary organic acid–base adducts (Jin et al., 2011).

  • Redox Reactions on Lipid Bilayer Surfaces : The control of redox reactions, especially involving nitro groups on lipid bilayers, has been studied. The membrane dipole potential can influence the rate coefficient of redox reactions, as seen in various lipid compounds (Alakoskela & Kinnunen, 2001).

  • Cathodic Deprotection of Nitrobenzoyl Group : The cathodic deprotection of the nitrobenzoyl group from phenyl nitrobenzoates in specific solvents has been reported, providing insights into the reduction mechanisms of these compounds (Jorge & Stradiotto, 1997).

  • Tissue Sulfhydryl Group Determination : A water-soluble aromatic disulfide has been synthesized and shown to be useful for determining sulfhydryl groups, demonstrating its usefulness for biological materials (Ellman, 1959).

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c18-15(11-1-5-13(6-2-11)17(19)20)21-14-7-3-12(4-8-14)16-22-9-10-23-16/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFPOKFEGCTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.